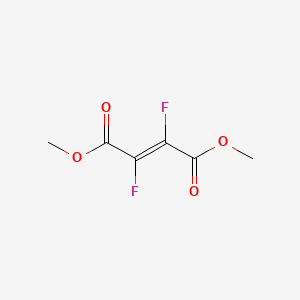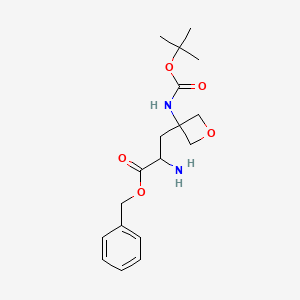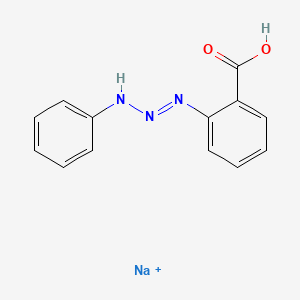
Sodium;2-(anilinodiazenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PUBCHEM_54598993 is a chemical compound listed in the PubChem database, which is a public repository for information on chemical substances and their biological activities. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PUBCHEM_54598993 involves multiple steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of PUBCHEM_54598993 is scaled up using optimized synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions: PUBCHEM_54598993 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Substitution: Nucleophilic or electrophilic reagents are used depending on the nature of the substituent being introduced or replaced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
PUBCHEM_54598993 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of PUBCHEM_54598993 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and pathway involved.
相似化合物的比较
- Compound A
- Compound B
- Compound C
Comparison: PUBCHEM_54598993 is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. For instance, its binding affinity to certain receptors may be higher, or it may exhibit greater stability under specific conditions.
属性
CAS 编号 |
1025-92-9 |
|---|---|
分子式 |
C13H11N3NaO2+ |
分子量 |
264.23 g/mol |
IUPAC 名称 |
sodium;2-(anilinodiazenyl)benzoic acid |
InChI |
InChI=1S/C13H11N3O2.Na/c17-13(18)11-8-4-5-9-12(11)15-16-14-10-6-2-1-3-7-10;/h1-9H,(H,14,15)(H,17,18);/q;+1 |
InChI 键 |
NRTLBTJOBRGMON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NN=NC2=CC=CC=C2C(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


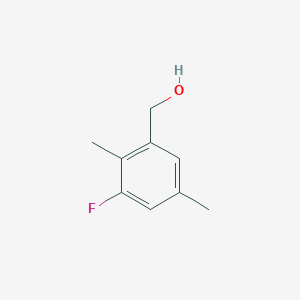


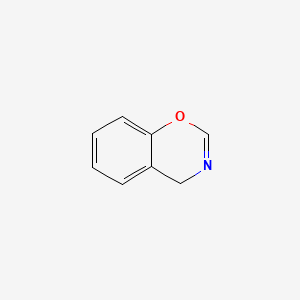
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
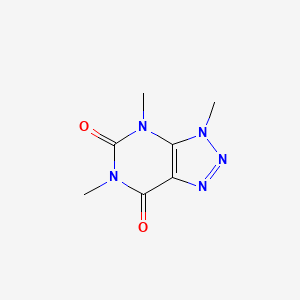
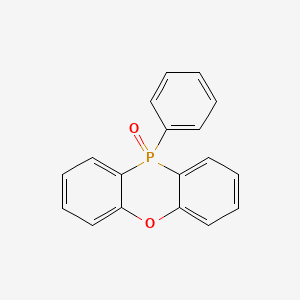

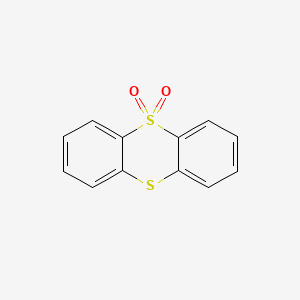
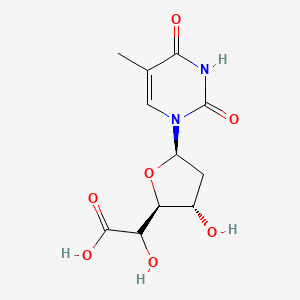
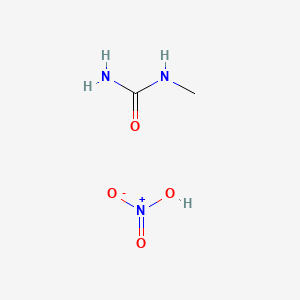
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
